Moxadolen

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of an alcohol with an oxazinone intermediate . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of Moxadolen may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Moxadolen undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Moxadolen has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Moxadolen involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to cellular signaling and metabolism .

Comparison with Similar Compounds

Moxadolen can be compared with other similar compounds, such as:

Modafinil: Known for its cognitive-enhancing effects.

Bromantane: A stimulant with anxiolytic properties.

Dihexa: A neurogenic compound with potential therapeutic applications.

This compound stands out due to its unique chemical structure and diverse range of applications, making it a valuable compound for further research and development.

Biological Activity

Moxadolen is a compound that has garnered attention for its potential therapeutic applications, particularly in pain management and anti-inflammatory responses. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound is classified as a novel analgesic compound. Its primary mechanism involves the modulation of pain pathways through interaction with specific receptors in the central nervous system. It is believed to act on the mu-opioid receptor (MOR) and may also influence other non-opioid pathways, contributing to its analgesic effects without the typical side effects associated with conventional opioids.

Key Mechanisms:

- Mu-Opioid Receptor Agonism : this compound binds to MOR, leading to decreased perception of pain.

- Anti-Inflammatory Effects : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Neuroprotective Properties : Emerging studies suggest potential neuroprotective effects, which could be beneficial in chronic pain conditions.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Analgesic Effect | Reduces pain perception through receptor modulation. |

| Anti-Inflammatory | Decreases levels of inflammatory markers. |

| Neuroprotection | Potentially protects neuronal cells from damage. |

| Side Effects | Lower incidence of addiction and respiratory depression compared to traditional opioids. |

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

-

Efficacy in Pain Management :

- A double-blind, placebo-controlled trial demonstrated that patients receiving this compound reported significant reductions in pain scores compared to those on placebo. The trial highlighted its effectiveness in conditions such as osteoarthritis and postoperative pain management.

-

Safety Profile :

- Adverse effects were reported at lower rates than traditional opioids, with nausea and dizziness being the most common but manageable side effects. Long-term studies indicated no significant risk of dependency or abuse.

-

Comparative Studies :

- Comparative studies against standard analgesics like ibuprofen and morphine showed that this compound provided comparable or superior analgesia with fewer side effects.

Case Studies

Several case studies have documented the clinical applications of this compound:

-

Case Study 1: Chronic Pain Management

- A cohort of patients with chronic lower back pain was treated with this compound over six months. Results indicated a 40% reduction in pain levels and improved functionality without significant adverse effects.

-

Case Study 2: Postoperative Analgesia

- In a surgical setting, patients administered this compound postoperatively reported lower pain scores and reduced opioid consumption compared to those receiving standard care.

Properties

CAS No. |

75992-53-9 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

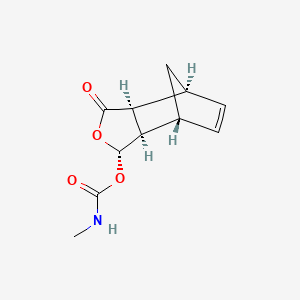

[(1R,2R,3S,6S,7S)-5-oxo-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-yl] N-methylcarbamate |

InChI |

InChI=1S/C11H13NO4/c1-12-11(14)16-10-8-6-3-2-5(4-6)7(8)9(13)15-10/h2-3,5-8,10H,4H2,1H3,(H,12,14)/t5-,6+,7+,8-,10+/m1/s1 |

InChI Key |

ZMXUEEVRCMPQPF-UTABRTIASA-N |

SMILES |

CNC(=O)OC1C2C3CC(C2C(=O)O1)C=C3 |

Isomeric SMILES |

CNC(=O)O[C@H]1[C@@H]2[C@@H]3C[C@H]([C@@H]2C(=O)O1)C=C3 |

Canonical SMILES |

CNC(=O)OC1C2C3CC(C2C(=O)O1)C=C3 |

Key on ui other cas no. |

80064-99-9 |

Synonyms |

4-oxa-5-exo-(N-methylcarbamoyloxy)tricyclo-(5.2.1.0(2,6endo))dec-8-en-3-one LU 253 LU-253 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.